6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a thiadiazole ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with appropriate electrophiles, such as carbon disulfide or sulfuryl chloride.
Azetidine Ring Formation: The azetidine moiety is often introduced through cyclization reactions involving β-amino alcohols or β-amino acids with suitable leaving groups.
Final Coupling: The final step involves coupling the azetidine-thiadiazole intermediate with the pyridazinone core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the azetidine ring or the pyridazinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like THF or ether.
Substitution: Nucleophiles such as amines, thiols, under basic conditions or with the aid of catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can lead to ring-opened amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in bioactive molecules, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and azetidine rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The pyridazinone core can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- 2-Tert-butyl-6-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-3,4-dihydropyridazin-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the thiadiazole and azetidine rings provide unique interaction sites for biological targets.
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-14(2,3)11-4-5-13(20)19(16-11)9-10-7-18(8-10)12-6-15-21-17-12/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJROPWXGMQIBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.